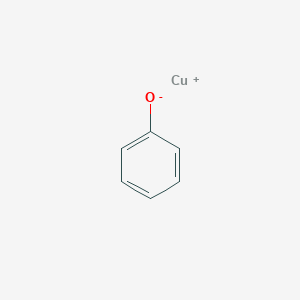

Copper(1+) phenoxide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

34046-55-4 |

|---|---|

Molecular Formula |

C6H5CuO |

Molecular Weight |

156.65 g/mol |

IUPAC Name |

copper(1+);phenoxide |

InChI |

InChI=1S/C6H6O.Cu/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 |

InChI Key |

LTGBYAPCOUAFDM-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)[O-].[Cu+] |

Origin of Product |

United States |

Synthetic Methodologies for Copper I Phenoxide Complexes

Metathesis Reactions for Copper(I) Phenoxide Synthesis

Salt metathesis represents one of the most direct and common methods for preparing copper(I) phenoxides. This approach involves the reaction of a copper(I) salt with an alkali metal phenoxide.

The synthesis of copper(I) phenoxides can be readily achieved through a metathesis reaction between a copper(I) halide, such as copper(I) chloride (CuCl), and a sodium or potassium phenoxide. researchgate.net This reaction is typically performed by combining the reactants in a suitable solvent. For instance, treating CuCl with one equivalent of sodium phenoxide (NaOPh) leads to the formation of copper(I) phenoxide. nih.gov The resulting product is often not a simple monomeric species but can be a complex salt that incorporates the alkali metal halide byproduct (e.g., NaCl) into a polymeric or oligomeric network. researchgate.net This complex can then be used as a suspension for further synthetic applications. researchgate.net In the absence of stabilizing ancillary ligands, the isolation of pure, well-defined copper(I) phenoxide from this reaction can be challenging, as the product may be prone to decomposition. acs.org

| Copper(I) Halide | Alkali Metal Phenoxide | Solvent | Product | Reference |

|---|---|---|---|---|

| Copper(I) Chloride (CuCl) | Sodium Phenoxide (NaOPh) | Tetrahydrofuran (B95107) (THF) | Cu(OPh) (in solution/suspension) | nih.gov |

| Copper(I) Chloride (CuCl) | Sodium Phenoxide (NaOPh) | Acetonitrile (B52724) | Naₓ[PhOCuClₓ] complex | researchgate.net |

The choice of solvent is critical in the synthesis of copper(I) phenoxides, significantly influencing both the stability of the complex and its subsequent reactivity. Solvents such as tetrahydrofuran (THF) and acetonitrile are commonly employed for metathesis reactions. researchgate.net However, in solvents with low coordinating ability like methanol (B129727) or THF, the initially formed [Cu-OAr] unit can be unstable and may rapidly decompose to copper metal unless stabilized by other means. acs.org

Polar solvents, in particular, can have a profound effect on the structure of the resulting complexes, especially those formed with ancillary ligands. In polar media like dimethyl sulfoxide (B87167) (DMSO), copper(I) phenoxide complexes with chelating ligands often exist in an ionic form. nih.gov This disproportionation into ionic species, such as [Cu(ligand)₂]⁺ and [Cu(phenoxide)₂]⁻, is favored as the dipolar constant of the solvent increases. researchgate.net This structural change can dramatically alter the complex's reactivity; for example, ligated complexes in DMSO have been shown to be more efficient in aryl ether formation than their unligated or anionic counterparts. nih.gov

Synthesis from Copper(I) Halides and Alkali Metal Phenoxides

Synthesis via Organocopper Precursors

An alternative route to copper(I) phenoxides involves the use of organocopper(I) precursors, which undergo protonolysis upon reaction with phenols. This method avoids the formation of salt byproducts.

Monomeric copper(I) alkyl complexes, particularly those stabilized by N-heterocyclic carbene (NHC) ligands, react cleanly with phenols. scispace.com In these reactions, the acidic proton of the phenol (B47542) is transferred to the alkyl group of the organocopper complex, leading to the release of an alkane and the formation of the corresponding monomeric copper(I) phenoxide complex. scispace.com For example, copper(I) methyl complexes stabilized by ligands like 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr) react with phenols to yield the (IPr)Cu(OAr) species. scispace.com

Another example involves the reaction between mesitylcopper(I) and 2-allyl-6-methylphenol (B1664677) in toluene, which yields a stable, tetrameric copper(I) phenoxide complex, [Cu(OC₆H₃(Me)(allyl))]₄. researchgate.net This demonstrates that the structure of the resulting phenoxide can be influenced by the steric and electronic properties of the phenol.

| Organocopper Precursor | Phenol | Solvent | Product | Reference |

|---|---|---|---|---|

| Mesitylcopper(I) | 2-allyl-6-methylphenol | Toluene | Tetrameric 2-allyl-6-methylphenoxocopper(I) | researchgate.net |

| (IPr)Cu(CH₃) | Phenol (ArOH) | Not specified | (IPr)Cu(OAr) + Methane | scispace.com |

Ligand-Assisted Synthetic Approaches

The stability and reactivity of copper(I) phenoxides are profoundly influenced by the coordination of additional ligands. These ancillary ligands are crucial for preventing decomposition and for tuning the electronic properties of the copper center.

A wide variety of ancillary ligands can be used to stabilize the copper(I)-phenoxide functionality, including carbon monoxide, isocyanides, and phosphines. acs.org A common synthetic strategy involves the in-situ formation of copper(I) phenoxide via metathesis, followed by the addition of a stabilizing ligand. nih.gov

Nitrogen-donor ligands, especially chelating ones like 1,10-phenanthroline (B135089) (phen) and its derivatives, are particularly effective. nih.govmdpi.com The addition of phen to a solution of copper(I) phenoxide in THF results in the formation of a stable, isolable reddish-brown complex. nih.gov X-ray diffraction studies have revealed that such complexes can adopt an ionic structure, for example, [bis(1,10-phenanthroline)Cu][bis(phenoxide)Cu], rather than a simple neutral monomer. nih.gov The nature of the product and its reactivity are governed by these ancillary ligands. researchgate.net For instance, the presence of nitrogen donor ligands can increase the nucleophilicity of the coordinated phenoxide. researchgate.net The incorporation of these ligands is not only key for stabilization but also for rendering the complexes competent as intermediates in catalytic reactions, such as Ullmann ether synthesis. nih.govresearchgate.net

| Copper/Phenoxide Source | Ancillary/Chelating Ligand | Solvent | Resulting Complex Structure | Reference |

|---|---|---|---|---|

| CuCl + NaOPh | 1,10-phenanthroline (phen) | THF | [Cu(phen)₂][Cu(OPh)₂] | nih.gov |

| CuCl + NaOPh | 2,9-dimethyl-1,10-phenanthroline (Me₂phen) | THF | Ionic complex, structurally characterized | nih.gov |

| CuCl + NaOPh | trans-N,N′-dimethyl-1,2-cyclohexanediamine (dmcyda) | THF | (dmcyda)Cu(OPh) | nih.gov |

| Cu(OPh) (in situ) | Triphenylphosphine (B44618) (PPh₃) | Not specified | [Cu₂(μ-OPh)₂(PPh₃)₄] | acs.org |

| Cu(OPh) (in situ) | Carbon Monoxide (CO) | Not specified | Stabilized [Cu(OAr)(CO)ₓ] species | acs.org |

Strategies for Monomeric and Oligomeric Complex Formation

The nuclearity of copper(I) phenoxide complexes, referring to the number of copper centers in a molecule, is a critical structural aspect that profoundly influences their reactivity and physical properties. The formation of either monomeric (single copper center) or oligomeric/polymeric (multiple copper centers) species is not random but can be strategically controlled through the careful selection of synthetic methodologies. Key factors governing the final structure include the steric and electronic properties of the phenoxide ligand itself, the nature of any ancillary (or supporting) ligands present in the coordination sphere, and the reaction conditions.

In the absence of stabilizing ancillary ligands, the reaction of copper(I) salts like copper(I) chloride with sodium phenoxides often results in the formation of ill-defined, insoluble materials believed to be polymeric or oligomeric networks. researchgate.netacs.org The phenoxide ligand itself is prone to acting as a bridging ligand, connecting multiple copper(I) centers through its oxygen atom, which facilitates the assembly of higher nuclearity structures.

Strategies to overcome this tendency and to isolate well-defined monomeric or oligomeric complexes primarily revolve around the use of ancillary ligands. These ligands coordinate to the copper(I) center, satisfying its coordination number and sterically shielding it, which can prevent or limit the bridging interactions that lead to polymerization.

Control via Ancillary Ligands

The choice of ancillary ligand is arguably the most powerful tool for directing the nuclearity of copper(I) phenoxide complexes. The steric bulk and chelating properties of these ligands are paramount.

Formation of Monomeric Complexes: To achieve monomeric copper(I) phenoxide complexes, the synthetic strategy typically involves the use of sterically demanding ancillary ligands. These bulky ligands occupy a significant portion of the copper(I) coordination sphere, effectively preventing the approach of other copper phenoxide units and thus inhibiting oligomerization.

A prominent example is the use of N-heterocyclic carbene (NHC) ligands. capes.gov.brnih.gov The reaction of monomeric copper(I) alkyl complexes bearing bulky NHC ligands, such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), with phenols leads to the clean formation of monomeric two-coordinate copper(I) phenoxide systems, (NHC)Cu(OAr). capes.gov.brnih.gov The large N-aryl substituents of the NHC ligand provide a steric shield around the copper center.

Similarly, the use of sterically hindered nitrogen-donor ligands like 2,9-dimethyl-1,10-phenanthroline (Me₂phen) can favor the formation of monomeric species. nih.gov These ligands create a crowded environment that disfavors the bridging interactions necessary for oligomerization.

| Ancillary Ligand | Phenoxide Precursor | Resulting Complex Type | Key Feature | Reference(s) |

| IPr | Phenol | Monomeric: (IPr)Cu(OPh) | Steric bulk of NHC ligand | capes.gov.brnih.gov |

| Me₂phen | Sodium Phenoxide | Monomeric: (Me₂phen)Cu(OPh) | Steric hindrance from methyl groups | nih.gov |

| PPh₃ (Triphenylphosphine) | Copper(I) 2,6-dimethylphenoxide | Monomeric | Bulky phosphine (B1218219) ligands saturate coordination sphere | acs.org |

Formation of Oligomeric Complexes: Conversely, the formation of oligomeric or cluster complexes is favored when using less sterically demanding or bridging-capable ancillary ligands. In these cases, the phenoxide oxygen can still bridge between two or more copper atoms, leading to structures like dimers, tetramers, or even larger hexameric clusters. researchgate.netiisc.ac.in

For instance, the reaction of mesitylcopper(I) with 2-allyl-6-methylphenol, a sterically hindered phenoxide, yields a tetrameric copper(I) phenoxide, [Cu(OAr)]₄. researchgate.net Here, the phenoxide itself dictates the formation of a stable tetranuclear cubane-like core. The use of triarylphosphines, which are less bulky than the NHC ligands mentioned earlier, can lead to the formation of dinuclear complexes, such as [Cu₂(μ-OPh)₂(PPh₃)₄], where two phenoxide ligands bridge two copper centers. acs.org

The reaction of copper(I) phenoxide with phenyl isothiocyanate has been shown to produce a novel hexameric cluster, demonstrating that the reactants themselves can self-assemble into complex oligomeric structures. iisc.ac.in The nature of the ancillary ligand can also influence the reactivity of the initially formed copper(I) phenoxide, leading to different oligomeric products. researchgate.net

| Ancillary Ligand/Reactant | Phenoxide Precursor | Resulting Complex Type | Key Feature | Reference(s) |

| None | 2-allyl-6-methylphenol | Tetrameric: [Cu(O-2-allyl-6-Me-C₆H₃)]₄ | Bridging nature of phenoxide ligand | researchgate.net |

| PPh₃ (Triphenylphosphine) | Sodium Phenoxide | Dimeric: [Cu₂(μ-OPh)₂(PPh₃)₄] | Bridging phenoxide ligands | acs.org |

| Phenyl isothiocyanate | Copper(I) Phenoxide | Hexameric Cluster | Self-assembly into a stable cluster | iisc.ac.in |

| 1,10-phenanthroline (phen) | Sodium Phenoxide | Dimeric Ionic: [Cu(phen)₂][Cu(OPh)₂] | Ligand-to-metal ratio favoring ionic structure | nih.govnih.gov |

In some cases, the stoichiometry and the specific combination of ligands can lead to ionic complexes that contain both cationic and anionic copper centers, which can be considered a form of dimeric structure. For example, using 1,10-phenanthroline (phen) can lead to the formation of [Cu(phen)₂]⁺[Cu(OPh)₂]⁻, where one copper center is coordinated by two phenanthroline ligands and the other by two phenoxide ligands. nih.govnih.gov This outcome highlights the delicate interplay of ligand properties in determining the final product architecture.

Structural and Coordination Chemistry of Copper I Phenoxide Systems

Coordination Geometries and Ligand Environments

The coordination environment around the copper(I) center in phenoxide complexes is highly flexible, accommodating various geometries primarily influenced by the nature of other ligands present in the coordination sphere. For the d¹⁰ copper(I) ion, common coordination geometries include linear, trigonal planar, and tetrahedral arrangements. researchgate.net Less frequently, T-shaped or nearly square planar geometries are observed. researchgate.net

Influence of Ancillary Ligands on Copper(I) Coordination

For instance, the addition of triphenylphosphine (B44618) to copper(I) phenoxide has led to the isolation of a tetrameric complex, [Cu₄(PPh₃)₄(OPh)₄], featuring a cubane-type Cu₄O₄ core. researchgate.net In another example, the use of bidentate nitrogen-donor ligands such as 1,10-phenanthroline (B135089) (phen), 2,9-dimethyl-1,10-phenanthroline (Me₂phen), and trans-N,N′-dimethyl-1,2-cyclohexanediamine (dmcyda) results in the formation of copper(I) phenoxide complexes with a 1:1 ratio of the dative ligand to the phenoxide ligand. nih.gov While solution-phase NMR spectroscopy may suggest simple monomeric species, solid-state structures can reveal more complex arrangements. nih.gov For example, some copper(I) imidate and amidate complexes with chelating N,N-donor ligands exist in an ionic form in the solid state, comprising an L₂Cu⁺ cation and a CuX₂⁻ anion, where L is the ancillary ligand and X is the anionic ligand. nih.gov

The electronic and steric properties of the ancillary ligands significantly impact the reactivity of the resulting complexes. The nature and concentration of these ligands influence the equilibrium between different Cu(I) species in solution, which in turn affects the formation and activity of catalytic species in reactions like the Ullmann condensation. rsc.org

Role of Phenoxide as a Bridging Ligand

A predominant feature of copper(I) phenoxide chemistry is the propensity of the phenoxide group to act as a bridging ligand between two or more copper centers. researchgate.net This bridging behavior is fundamental to the formation of various multinuclear assemblies. The phenoxide oxygen can bridge two copper(II) ions to form dinuclear units, a structural motif also observed in copper(I) systems. mdpi.com In many instances, the phenoxide oxygen and another bridging group, such as an azide (B81097) ion, connect two copper centers. nih.gov

The bridging mode of the phenoxide ligand contributes to the formation of diverse structural architectures, from simple dimers to complex polymers and clusters. researchgate.netnih.gov For example, in doubly phenoxo-bridged di-copper(II) complexes, two µ-phenolic oxygen atoms bridge the two metal centers, creating a planar Cu₂O₂ core. ijfas.com This bridging is also a key feature in the self-assembly of larger copper(I) phenoxide clusters.

Self-Assembly and Cluster Formation

Copper(I) phenoxide units readily self-assemble into larger, more complex structures, including oligomeric and polymeric networks, as well as discrete, high-nuclearity clusters. This self-assembly is driven by the bridging nature of the phenoxide ligand and can be influenced by reaction conditions and the presence of other ligands.

Formation of Polymeric and Oligomeric Copper(I) Phenoxide Networks

Copper(I) phenoxide derivatives can form coordination polymers with varying dimensionalities. rsc.orgrsc.orgnih.govresearchgate.net These networks are often constructed from repeating dinuclear or tetranuclear copper units linked by the phenoxide ligands or other bridging species. nih.govnih.gov For example, reactions involving a double Schiff-base ligand and copper salts in the presence of azide have yielded novel coordination polymers with chain or sheet structures. nih.gov In these structures, the fundamental building block is often a Cu₂ unit bridged by a phenolate (B1203915) oxygen and an azide ion. nih.gov These basic units can then be organized into one-dimensional chains or two-dimensional sheets through various bridging interactions. nih.gov

The formation of these polymeric structures can also be influenced by the choice of solvent and counter-ions. For instance, the reaction of a biphenyldicarboxylic acid Schiff base ligand with copper(II) acetate (B1210297) in different solvents resulted in two different solvatomorphic polymeric complexes, highlighting the role of the crystallization solvent in the final structure. mdpi.com

Synthesis and Characterization of Homoleptic Phenoxide Clusters (e.g., Tetrameric and Hexameric Architectures)

In the absence of strongly coordinating ancillary ligands, or with ligands that possess specific stabilizing features, homoleptic copper(I) phenoxide clusters can be isolated. These are clusters containing only copper(I) ions and phenoxide ligands. A common structural motif for homoleptic arylcopper complexes is a tetrameric, square-planar aggregate. acs.org Similarly, tert-butoxocopper(I), a related alkoxide, forms a tetramer with a planar Cu₄O₄ core. acs.org

However, different and more complex structures have been discovered. A notable example is the tetrameric cubane-type structure of [Cu₄(O-2-allyl-6-methylphenyl)₄], where the ligands act as both chelates and bridges. researchgate.net This complex exhibits a distorted cubane-type copper(I)-oxygen core. researchgate.net

Hexameric copper(I) phenoxide clusters have also been synthesized. The reaction of a copper(I) phenoxide with phenyl isothiocyanate in the presence of phosphites leads to the formation of a unique hexameric complex, hexakis[µ-{N-phenylimino(p-tolyloxy)methanethiolato}copper(I)], as confirmed by X-ray crystallography. iisc.ac.inrsc.org Another example is the hexameric structure of 2-methyl-3-buten-2-oxocopper(I), an alkoxide analogue, which adopts a ribbon-shaped structure. acs.orgacs.org

Intramolecular π-Coordination Effects on Cluster Stabilization

A fascinating aspect of copper(I) phenoxide chemistry is the stabilization of clusters through intramolecular π-coordination. This occurs when the phenoxide ligand itself contains a π-system, such as an alkene or an arene, that can coordinate to a copper(I) center within the same molecule or cluster. acs.org This "built-in" coordination can lead to the formation of stable, homoleptic clusters with novel structures. acs.org

This strategy of using ligands with built-in π-functionalities has proven to be a valuable method for stabilizing copper(I) phenoxide and alkoxide clusters, leading to a richer structural diversity than previously observed for homoleptic copper(I) compounds. acs.org

Solution-State and Solid-State Structural Elucidation

The structural diversity of copper(I) phenoxide systems is vast, with the [Cu-OAr] unit appearing in various forms depending on the ancillary ligands and the physical state. Elucidation of these structures relies heavily on a combination of spectroscopic methods and single-crystal X-ray diffraction, which together provide a detailed picture of the coordination environment around the copper(I) center.

X-ray diffraction has been instrumental in revealing the solid-state architecture of copper(I) phenoxide complexes. These studies have identified structures ranging from discrete monomers to complex polymeric and cluster arrangements. For instance, monomeric copper(I) phenoxide complexes supported by N-heterocyclic carbene (NHC) ligands exhibit a nearly linear geometry, with C-Cu-O bond angles around 176°. scispace.comd-nb.info The Cu-O bond lengths in these complexes are typically around 1.79-1.80 Å. scispace.com

In the absence of bulky, stabilizing ligands, copper(I) phenoxides often form multinuclear clusters. A well-characterized example is tetrameric o-allylphenoxocopper(I), which possesses a distorted cubane-type copper(I)-oxygen core. researchgate.net In this structure, the copper(I) ions exhibit a distorted trigonal pyramidal coordination geometry. researchgate.netresearchgate.net The ligands act as both chelates and bridges, with the copper coordinated by oxygen atoms and the alkene functionality of the allyl group. researchgate.netresearchgate.net The Cu-O distances in such a tetrameric structure can vary significantly, ranging from 1.973(6) Å to 2.577(6) Å. researchgate.netresearchgate.net

Spectroscopic techniques provide crucial insights into the structures of these complexes, both in the solid state and in solution.

NMR Spectroscopy : For diamagnetic Cu(I) complexes, NMR spectroscopy is a powerful tool. The ¹H NMR spectrum of complexes formed with dative ligands like 1,10-phenanthroline reveals the ratio of the ligand to the phenoxide, which is typically 1:1. nih.gov However, due to the paramagnetic nature of Cu(II) ions, the NMR signals of any Cu(II) species that might be present are often very broad, making detailed analysis difficult. d-nb.info

Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the coordination of functional groups. For example, in the tetrameric o-allylphenoxocopper(I) complex, the C=C stretching frequency (ν(C=C)) appears at 1520 cm⁻¹, indicating π-coordination of the alkene to the copper center. researchgate.net The coordination of ligands like carbon monoxide or isocyanides to the copper center also gives rise to characteristic strong absorptions in the IR spectrum. researchgate.netacs.org For instance, in a p-tolylisocyanide complex, ν(C-N) bands appear at 2145 and 2125 cm⁻¹. researchgate.net

The table below summarizes key structural data for selected copper(I) phenoxide complexes determined by X-ray diffraction.

| Complex | Formula | Coordination Geometry | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| (IPr)Cu(OPh) | C33H41CuN2O | Linear | Cu-O: ~1.80 | scispace.com |

| [Cu4(O-2-allyl-6-MeC6H3)4] | C40H44Cu4O4 | Distorted Trigonal Pyramidal | Cu-O: 1.973, 2.021, 2.577 Cu-C: 1.976, 2.017 | researchgate.net |

| [Cu(Me2phen)2][Cu(OPh)2] | C34H28Cu2N4O2 | Cation: Tetrahedral Anion: Linear | Cu(1)-N(1): 2.027(3) Cu(1)-N(2): 2.133(3) Cu(2)-O(1): 1.868(2) | nih.gov |

| [(p-MeC6H4NC)2Cu(μ-OPh)2Cu(p-MeC6H4NC)2] | C44H38Cu2N4O2 | Distorted Tetrahedral | Cu-O: 2.000(5), 2.008(5) Cu-C: 1.917(3) | researchgate.netacs.org |

While many copper(I) phenoxide complexes are neutral, there is significant evidence for the formation of ionic species, particularly in the presence of chelating ligands and in polar solvents. nih.govresearchgate.net The reaction of a simple copper(I) phenoxide with a dative ligand does not always result in a simple neutral adduct. Instead, a disproportionation can occur to generate a double salt. nih.gov

A prominent example is the complex formed between copper(I) phenoxide and 2,9-dimethyl-1,10-phenanthroline (Me₂phen). nih.gov X-ray diffraction analysis revealed its solid-state structure to be [Cu(Me₂phen)₂]⁺[Cu(OPh)₂]⁻. nih.govnih.gov This ionic formulation consists of:

A four-coordinate, tetrahedral copper(I) cation, [Cu(Me₂phen)₂]⁺, where the metal center is bound by two bidentate phenanthroline ligands. nih.gov

A two-coordinate, linear copper(I) anion, [Cu(OPh)₂]⁻, where the metal is bound only by two phenoxide ligands. nih.govnih.gov

The formation of such ionic structures is not limited to the solid state. Conductivity measurements of a 1.00 mM solution of the 1,10-phenanthroline analogue in dimethyl sulfoxide (B87167) (DMSO) gave a value of 37.1 Ω⁻¹cm²mol⁻¹, consistent with the presence of ionic species in solution. nih.gov The equilibrium between neutral and ionic forms is influenced by the solvent's polarity; the ionic form is favored in more polar solvents like DMSO compared to less polar ones like tetrahydrofuran (B95107) (THF). nih.govresearchgate.net The formation of these ionic "cuprato" species, analogous to those in copper(I)-alkyl and -aryl chemistry, represents a fundamental transformation pathway for the [Cu-OAr] unit. acs.org

These findings are significant for understanding reaction mechanisms, as such ionic structures had rarely been considered in mechanistic proposals for reactions like the Ullmann ether synthesis, despite often being the catalytically relevant species. nih.govacs.org

Spectroscopic and Diffraction Studies of Complex Structures

Ligand-Induced Transformations of Copper(I)-Phenoxo Functionality

Ancillary ligands play a crucial role in dictating the structure and reactivity of the copper(I)-phenoxo unit. acs.org The addition of various ligands can stabilize otherwise unstable phenoxide species and promote transformations into diverse structural forms. researchgate.netacs.org

Simple copper(I) phenoxides, generated from the reaction of copper(I) chloride and sodium phenoxides in THF, are often unstable and decompose rapidly to copper metal. researchgate.netacs.org However, conducting this reaction under an atmosphere of carbon monoxide (CO) stabilizes the phenoxide by forming dinuclear complexes of the type [S(CO)Cu(μ-OAr)₂Cu(CO)S] (where S = THF). researchgate.netacs.org These CO adducts serve as versatile precursors for further transformations.

The addition of other monodentate or bidentate ligands to these solutions induces displacement of the weakly bound CO and THF, leading to a variety of structurally distinct complexes. researchgate.netacs.org

Addition of Phosphines : Introducing triphenylphosphine (PPh₃) to a solution of the CO-stabilized phenoxide results in the crystallization of the dinuclear complex [(PPh₃)₂Cu(μ-OPh)₂Cu(PPh₃)₂]. acs.org

Addition of Isocyanides : Similarly, the addition of p-tolylisocyanide (p-MeC₆H₄NC) yields the analogous complex [(p-MeC₆H₄NC)₂Cu(μ-OPh)₂Cu(p-MeC₆H₄NC)₂], which has been characterized by X-ray crystallography. researchgate.netacs.org

Formation of Ionic Species : As discussed previously, strong chelating nitrogen-donor ligands like 1,10-phenanthroline can induce a more profound transformation, leading to disproportionation and the formation of ionic complexes of the type [Cu(L)₂]⁺[Cu(OAr)₂]⁻. nih.gov

Ligands can also directly participate in reactions at the Cu-O bond. For example, phenylisothiocyanate (PhNCS) can insert into the Cu-OPh bond of a copper(I) phenoxide complex in the presence of phosphites. This process leads to the formation of a unique hexameric copper(I) complex, hexakis[μ-{N-phenylimino(p-tolyloxy)methanethiolato}copper(I)], as confirmed by X-ray crystallography. rsc.org

The nature of the ancillary ligand also has a profound effect on the reactivity of the copper(I) phenoxide complex. In the context of Ullmann ether synthesis, isolated, well-defined copper(I) phenoxide complexes bearing N-donor ligands are chemically and kinetically competent to act as intermediates. nih.govresearchgate.net The presence of the ligand enhances the rate and efficiency of the etherification reaction compared to unligated anionic species like [Cu(OPh)₂]⁻. nih.gov This demonstrates that the ligand is not merely a spectator but an active participant in the catalytic cycle, transforming the copper-phenoxo functionality into a more reactive form. nih.govresearchgate.net

Reactivity and Mechanistic Investigations of Copper I Phenoxide Complexes

Nucleophilic Substitution Reactions

Copper(I) phenoxide complexes exhibit notable reactivity in nucleophilic substitution reactions, particularly with organic substrates containing sulfur. These transformations often proceed under mild conditions and are characterized by the formation of new organic products alongside copper sulfides. researchgate.net

Research has demonstrated that copper(I) phenoxide, particularly when stabilized by ligands such as triphenylphosphine (B44618), readily reacts with a variety of sulfur-containing organic molecules. researchgate.net The reaction is believed to occur via a nucleophilic substitution mechanism involving the coordinated sulfur compound. researchgate.net

Key substrates that undergo these reactions include:

Phenyl isothiocyanate: This substrate reacts with copper(I) phenoxide complexes, leading to the formation of new C-N and C-S bonds. iisc.ac.in

Carbon disulfide: In the presence of copper(I) phenoxide, carbon disulfide can be activated for further transformations.

Thioamides and Thioureas: These compounds react with copper(I) phenoxide, resulting in substitution at the sulfur atom. researchgate.net

The nature and reactivity of the copper(I) phenoxide complex can be tuned by the ancillary ligands attached to the copper center. For instance, the presence of phosphine (B1218219) ligands can stabilize the copper(I) state and influence the course of the reaction. researchgate.net

A general outcome of the reaction between copper(I) phenoxide and sulfur-containing organic substrates is the formation of cuprous sulfide (B99878) (Cu₂S) and a corresponding organic phenoxide product. researchgate.net The high yields often associated with these reactions make them synthetically valuable. researchgate.net

For example, the reaction of (Ph₃P)₂Cu(OPh) with phenyl isothiocyanate (PhNCS) results in the formation of phenyl isocyanide and triphenylphosphine sulfide, demonstrating a complex transformation involving the transfer of the sulfur atom.

Reactions with Sulfur-Containing Organic Substrates

Carbon-Heteroatom Bond Formation Reactions

Copper(I) phenoxide complexes are crucial intermediates in carbon-heteroatom bond-forming reactions, most notably in the synthesis of diaryl ethers.

The Ullmann condensation, a copper-catalyzed reaction for forming C-O bonds between an alcohol and an aryl halide, is a cornerstone of organic synthesis. nih.gov Mechanistic studies have identified copper(I) phenoxide complexes as key intermediates in this process. researchgate.net While traditional Ullmann reactions required harsh conditions, modern methods using various ligands allow the reaction to proceed under milder temperatures. nih.gov

The isolation and characterization of copper(I) phenoxide complexes containing chelating ligands have provided direct insight into their role. nih.govresearchgate.net These well-defined complexes have been shown to be kinetically competent for the synthesis of aryl phenyl ethers, reacting with aryl iodides to produce the desired products. researchgate.net Studies show that ligated copper phenoxide complexes are more efficient at producing aryl ethers than the corresponding anionic, unligated species. nih.gov For instance, an anionic copper phenoxide complex reacted with p-iodotoluene to give only a 10% yield, whereas the addition of a 1,10-phenanthroline (B135089) ligand resulted in an 81% yield of the ether product under similar conditions. nih.gov

phen = 1,10-phenanthroline; Me₂phen = 2,9-dimethyl-1,10-phenanthroline; dmcyda = N,N'-dimethylcyclohexane-1,2-diamine

The most widely accepted mechanism for the copper-catalyzed Ullmann ether synthesis proceeds through a catalytic cycle involving a Cu(I)/Cu(III) redox couple. organic-chemistry.org The cycle is initiated by the formation of a copper(I) phenoxide species.

Oxidative Addition: The copper(I) phenoxide complex reacts with the aryl halide in an oxidative addition step. This is often considered the rate-limiting step. The copper(I) center is oxidized to copper(III), forming an aryl-copper(III)-phenoxide intermediate. The reaction is generally faster when the phenoxide ligand is more electron-rich, as this makes the copper center more nucleophilic and accelerates the oxidative addition of the aryl halide. researchgate.net

Reductive Elimination: The unstable copper(III) intermediate then undergoes reductive elimination. The C-O bond is formed, releasing the diaryl ether product, and the copper center is reduced from Cu(III) back to Cu(I), allowing it to re-enter the catalytic cycle. organic-chemistry.org

While some copper-catalyzed reactions, particularly those induced by light, may involve radical intermediates, substantial evidence argues against such pathways in the thermal Ullmann etherification. researchgate.netrsc.orgnih.gov

Key experimental findings that contradict a free-radical mechanism include:

Radical Trap Experiments: The reaction of isolated copper(I) phenoxide complexes with aryl halides has been conducted in the presence of radical scavengers like 1,4-cyclohexadiene (B1204751) or 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). The observation that the rate of ether formation is not inhibited by these traps provides strong evidence against the involvement of free aryl radicals in the product-forming pathway. researchgate.netnih.gov

Lack of Homocoupling Products: Reactions involving free aryl radicals often produce significant amounts of biaryl homocoupling products (Ar-Ar). In carefully controlled Ullmann ether synthesis, the formation of such byproducts is typically minimal, suggesting an organized, non-radical pathway on the metal center. researchgate.net

Kinetic Studies: The observed dependence of the reaction rate on the electronic properties of the ligands and substrates is more consistent with the concerted oxidative addition/reductive elimination mechanism than with a free radical process. nih.govresearchgate.net

These experiments collectively support a mechanism where the C-O bond formation occurs within the coordination sphere of the copper center, rather than through the generation of diffusible, free-radical intermediates. researchgate.net

C-O Bond Formation: Copper-Catalyzed Etherification of Aryl Halides (Ullmann-type Reactions)

Substituent and Ligand Effects on Reactivity and Selectivity

The reactivity and selectivity of copper(I) phenoxide complexes are profoundly influenced by the electronic and steric nature of both the phenoxide substituents and the ancillary ligands. These factors dictate the course of various copper-catalyzed reactions, including etherification and coupling processes.

Research has shown that the electronic properties of the aryloxide ligand significantly impact the reactivity of copper(I) phenoxide complexes with haloarenes. nih.gov Electron-donating substituents on the phenoxide ring increase the electron density at the copper center, which in turn accelerates the rate-determining oxidative addition of the aryl halide. nih.gov This is supported by a Hammett plot for the reaction of substituted phenoxides, which shows a negative ρ value, indicating that more electron-rich phenoxides lead to faster reactions. nih.gov

The nature of the ancillary ligands also plays a crucial role. For instance, in the etherification of aryl halides, the presence of a 1,10-phenanthroline (phen) ligand affects the selectivity of the copper complex for different haloarenes. nih.gov The use of bulky N-heterocyclic carbene (NHC) ligands, such as IPr, IMes, and SIPr, allows for the synthesis and stabilization of monomeric copper(I) phenoxide complexes. scispace.com The reactivity of these (NHC)Cu(OAr) complexes is influenced by the steric and electronic properties of the NHC ligand. For example, in reactions with bromoethane (B45996), the nucleophilic reactivity at the anilido ligand in analogous (NHC)Cu(NHPh) complexes decreases in the order IMes > IPr > SIPr, highlighting the significant impact of the NHC ligand's structure. scispace.com

Furthermore, the coordination geometry of the copper center, which is dictated by the ligands, can affect reactivity. Copper(I) phenoxide complexes can exist in various forms, including neutral dimeric structures and ionic forms with distinct cationic and anionic copper centers. nih.govnih.gov These structural differences can lead to varied reactivity patterns. For instance, isolated ionic copper(I) phenoxide complexes have been shown to be competent intermediates in the catalytic etherification of aryl halides. nih.gov

The table below summarizes the effect of different ligands on the reactivity of copper(I) complexes in various reactions.

| Ligand Type | Reaction | Effect on Reactivity | Reference |

| 1,10-phenanthroline (phen) | Etherification of aryl halides | Affects selectivity for different haloarenes. | nih.gov |

| N-Heterocyclic Carbenes (IPr, IMes, SIPr) | General reactivity | Stabilizes monomeric complexes; reactivity order influenced by NHC ligand (IMes > IPr > SIPr for nucleophilicity). | scispace.com |

| 1,2-bis(di-tert-butylphosphino)ethane (dtbpe) | Reaction with bromoethane | (dtbpe)Cu(NHPh) shows high nucleophilic reactivity. | scispace.com |

| Phenoxy-ketimine Schiff bases | Antibacterial activity | The nature of the Schiff base and co-ligands (e.g., PPh3, PTA) influences the biological activity. | mdpi.com |

C-N Bond Formation: Copper-Catalyzed Amidation Processes

Copper(I) phenoxide complexes are integral components in photocatalytic systems for C-N bond formation, particularly in amidation reactions. These processes often involve the generation of radical intermediates and the cooperation of multiple catalytic species.

Mechanistic Roles of Copper(I) Phenoxide as a Photocatalyst Component

In photoinduced copper-catalyzed amidation reactions, a copper(I) phenoxide complex can function as a key part of the photocatalytic system. nih.govresearchgate.net A novel method for the enantioconvergent N-alkylation of unactivated racemic alkyl electrophiles with amides utilizes a multi-component catalyst system. This system comprises a copper/bisphosphine/phenoxide complex that acts as a photocatalyst and a separate chiral copper/diamine complex that facilitates enantioselective C-N bond formation. nih.govresearchgate.net

The proposed mechanism involves the in-situ assembly of these complexes. researchgate.net The copper/bisphosphine/phenoxide photocatalyst, upon irradiation, becomes highly reducing. This excited state is capable of activating the otherwise unactivated alkyl electrophile, likely through a single-electron transfer (SET) process to generate an alkyl radical. nih.gov This radical intermediate then participates in the C-N bond-forming step, which is controlled by the chiral copper/diamine catalyst. nih.gov

Oxidative Coupling Pathways and Dioxygen Activation

Copper(I) phenoxide complexes are central to oxidative coupling reactions, where they can facilitate the formation of new C-C and C-O bonds. These processes often involve the activation of dioxygen and can proceed through either radical or ionic pathways.

Generation of Phenoxyl Radicals in Copper-Phenoxide Systems

Phenoxyl radicals are key intermediates in many copper-catalyzed oxidation reactions. Their generation from copper-phenoxide systems can occur through several mechanisms. One common pathway involves the oxidation of a copper(II)-phenolate complex. scirp.org This oxidation can be achieved electrochemically or through the use of chemical oxidants. scirp.org

In some systems, phenoxyl radicals are generated through the reaction of copper(I) phenoxides with reagents like carbon tetrachloride. cdnsciencepub.com The reaction of cuprous phenoxides with CCl4 can lead to the formation of phenoxyl radicals and trichloromethyl radicals, which can then undergo cross-coupling. cdnsciencepub.com The presence of a hydrogen atom transfer agent, such as free phenol (B47542), can facilitate the generation of phenoxyl radicals by hydrogen abstraction. cdnsciencepub.com

Furthermore, phenoxyl radicals can be formed through a concerted proton-electron transfer (CPET) mechanism in the reaction of phenols with certain copper(III)-hydroxide complexes. rsc.org Kinetic studies have shown that for electron-rich phenols, a CPET pathway is favored, directly yielding a phenoxyl radical and a copper(II)-aqua complex. rsc.org For more electron-deficient phenols, a more complex pathway involving initial proton transfer followed by electron transfer (PT/ET) may compete with the CPET mechanism. rsc.org The formation of phenoxyl radicals in these systems has been confirmed by spectroscopic methods, such as EPR. rsc.org

Mechanistic Delineation of Radicalar vs. Ionic Pathways in Oxidative Coupling

The mechanism of oxidative coupling of phenols catalyzed by copper complexes has been a subject of debate, with both radical (homolytic) and ionic (heterolytic) pathways being proposed. academie-sciences.fr

The radical pathway involves the generation of phenoxyl radicals by a copper species, followed by the coupling of these radicals. academie-sciences.fr This mechanism is supported by the observation of radical intermediates in many systems. cdnsciencepub.comrsc.org Kinetic studies showing a second-order dependence on the catalyst concentration have led to proposals involving dinuclear copper complexes where each copper ion oxidizes a coordinated phenolate (B1203915) to a phenoxyl radical. academie-sciences.fr

The ionic pathway , on the other hand, suggests the involvement of a dinuclear copper species that facilitates a two-electron process. academie-sciences.fr In this model, a phenoxonium cation is generated, which then undergoes nucleophilic attack by a phenolate anion to achieve selective C-O coupling. academie-sciences.fr This pathway is supported by theoretical calculations and is thought to be biomimetic of enzymes like laccase, which contain dinuclear copper active sites. academie-sciences.fr

The selectivity between C-O and C-C coupling is a critical aspect that often distinguishes these pathways. The formation of byproducts like diphenoquinones is sometimes attributed to a mononuclear, one-electron pathway leading to C-C coupling. academie-sciences.fr The debate between these two mechanistic schools of thought highlights the complexity of copper-catalyzed oxidative coupling reactions.

Studies on Dioxygen Activation by Copper(I) Phenoxide Complexes

The activation of dioxygen by copper(I) complexes is a fundamental process in many biological and synthetic oxidation reactions. nih.govresearchgate.net Copper(I) phenoxide complexes, or related systems, serve as models for understanding how copper-containing enzymes activate O2. nih.gov

The reaction of a copper(I) complex with dioxygen can lead to the formation of various copper-oxygen species, including copper-superoxo, copper-peroxo, and bis(μ-oxo)dicopper(III) complexes. nih.govd-nb.infooup.com The specific intermediate formed depends on factors such as the ligand environment and reaction conditions. oup.com

Studies on model complexes have provided significant insights into these processes. For example, the use of low-temperature stopped-flow techniques has allowed for the observation and characterization of transient copper-oxygen adducts. d-nb.inforesearchgate.net The ligand structure plays a critical role in determining the course of the reaction. Tridentate ligands often favor the formation of (μ-η2:η2-peroxo)dicopper(II) complexes, while didentate ligands can promote the cleavage of the O-O bond to form bis(μ-oxo)dicopper(III) species. oup.com

In the context of oxidative coupling, the activation of dioxygen by a copper(I) complex can initiate a catalytic cycle. For instance, in the aerobic oxidative biaryl coupling of naphthols, a copper(I) complex reacts with O2. nih.gov Mechanistic studies have revealed that this initial reaction can lead to the "self-processing" of the catalyst, where an oxygenated substrate acts as a cofactor to form the active catalyst for the steady-state reaction. nih.gov This highlights the intricate interplay between the copper complex, the substrate, and dioxygen in catalytic oxidation reactions.

The table below presents data on the reactivity of different copper complexes with dioxygen and phenols.

| Copper Complex/System | Reactant(s) | Key Observation/Finding | Mechanism/Pathway | Reference |

| Copper(III)-hydroxide complexes (LCuOH, NO2LCuOH) | para-substituted phenols | Second-order rate constants depend on phenol substituent. | CPET for electron-rich phenols; PT/ET for electron-deficient phenols. | rsc.org |

| Cuprous phenoxides | Carbon tetrachloride | Formation of tetraarylorthocarbonates or mixed-oxidation state complexes depending on substituents. | Involves phenoxyl and trichloromethyl radicals. | cdnsciencepub.com |

| Copper/amine catalyst | 2,6-dimethylphenol (B121312) | Formation of polyphenyl ether and diphenoquinone. | Debate between radicalar (phenoxyl radical coupling) and ionic (phenoxonium cation-phenolate coupling) pathways. | academie-sciences.fr |

| (N2)Cu(I) complexes | Naphthol, O2 | Pre-steady-state oxygenase activity forms a cofactor that leads to selective steady-state oxidase activity. | Self-processing of the catalyst. | nih.gov |

| Cu(I) complexes with R'Py2R and R'Py1R1,R2 ligands | O2 | Formation of (μ-η2:η2-peroxo)dicopper(II) or bis(μ-oxo)dicopper(III) complexes depending on the ligand. | Ligand-dependent dioxygen activation pathway. | oup.com |

Formation and Reactivity of Copper-Superoxide Intermediates

The interaction of copper(I) phenoxide complexes with molecular oxygen is a critical area of study, largely due to its relevance in biological and industrial oxidation processes. The initial step in this reaction cascade is the formation of a copper-dioxygen species. rsc.orgnih.gov When a copper(I) complex, often supported by nitrogen-donor ligands, reacts with dioxygen, a copper(II)-superoxide intermediate is typically formed. nih.govmdpi.comnih.gov This process involves the transfer of one electron from the copper(I) center to the dioxygen molecule.

These copper-superoxide intermediates are generally transient and highly reactive. nih.govpsu.edu Their formation and subsequent reactivity are influenced by several factors, including the nature of the supporting ligands on the copper center and the reaction conditions. For instance, stopped-flow kinetic studies have shown that the low-temperature oxygenation of a copper(I) complex with an imidazole-phenol ligand leads to the rapid formation of a copper-superoxo species. nih.gov This intermediate can then react further, for example, with another molecule of the copper(I) complex to form a dinuclear peroxo species. nih.gov

The reactivity of copper-superoxide complexes is diverse. They have been shown to engage in hydrogen-atom abstraction (HAT) and acid-base chemistry. nih.gov For example, a stable dipyrromethene copper(II)-superoxide complex can abstract a hydrogen atom from certain substrates. nih.gov In reactions with phenols, these superoxide (B77818) intermediates can act as a base, deprotonating the phenol to form a copper(II)-phenoxide complex and a hydroperoxide species. nih.govacs.org This reactivity is dictated by the O-H bond dissociation energy (BDE) of the phenol. nih.gov

Relevance to Bio-inspired Oxygenase/Oxidase Systems

The study of copper(I) phenoxide-derived copper-superoxide intermediates is highly relevant to understanding the mechanisms of copper-containing metalloenzymes, particularly oxygenases and oxidases. nih.govbeilstein-journals.orgscielo.brresearchgate.net Many of these enzymes utilize a copper active site to catalyze the oxidation of various substrates by activating molecular oxygen. rsc.orgnih.gov

Galactose Oxidase (GAO) Mimics: Galactose oxidase is a well-studied copper enzyme that catalyzes the two-electron oxidation of primary alcohols to aldehydes. beilstein-journals.org The active form of the enzyme contains a copper(II) center coordinated to a tyrosine radical ligand. beilstein-journals.org The reduced form of the enzyme, which contains a copper(I) center and a normal tyrosine residue, is highly reactive towards dioxygen. rsc.org Synthetic copper(I)-phenoxide complexes serve as excellent models for the reduced form of GAO. rsc.org These model complexes, often featuring N-donor supporting ligands, react readily with dioxygen, mimicking the initial activation step in the enzymatic cycle. rsc.orgrsc.org The subsequent formation of copper(II)-phenoxyl radical species in these model systems further highlights their relevance to the catalytic mechanism of GAO. beilstein-journals.org

Catechol Oxidase and Phenoxazinone Synthase Mimics: Copper complexes have been extensively investigated as functional mimics for catechol oxidase and phenoxazinone synthase. nih.govrsc.org Catechol oxidases catalyze the oxidation of catechols to quinones, a process that is modeled by the reactivity of synthetic copper complexes with catechol substrates. nih.gov Similarly, the catalytic activity of certain copper complexes in the oxidation of o-aminophenols provides insight into the function of phenoxazinone synthase. rsc.org The study of these model systems, including the characterization of intermediate species, helps to elucidate the plausible catalytic reaction pathways in the native enzymes. scielo.brrsc.org

Tyrosinase Models: Tyrosinase is a binuclear copper enzyme that catalyzes the ortho-hydroxylation of phenols to catechols. nih.gov The reaction of dioxygen with the reduced dicopper(I) form of the enzyme leads to a peroxo-dicopper(II) intermediate. nih.gov While the direct reaction of a mononuclear copper(I) phenoxide with O2 forms a superoxide, the subsequent reactions can lead to dinuclear species relevant to tyrosinase. For example, the reaction of a side-on peroxide intermediate with added phenolates can form a bis(μ-oxido)-bis-copper(III) species, which is capable of regiospecific phenolate ortho-hydroxylation. nih.gov This highlights how copper phenoxide chemistry can provide insights into the mechanisms of more complex multinuclear copper enzymes.

Reactions with Small Molecules

Transformations Involving Carbon Disulfide and Carbon Tetrachloride

Copper(I) phenoxides exhibit versatile reactivity with small molecules like carbon disulfide (CS₂) and carbon tetrachloride (CCl₄). The reaction with CS₂ is notably fast at room temperature, leading to the formation of orthocarbonates in high yields. researchgate.net This reaction's efficiency is a key feature, making it a synthetically attractive method. researchgate.net The nature of the ancillary ligands on the copper(I) center can influence the reaction outcome. For instance, the presence of nitrogen donor ligands can increase the nucleophilicity of the coordinated phenoxide, leading to the formation of thioncarbonates instead of orthocarbonates. researchgate.net This is because the increased nucleophilicity favors the substitution of one sulfur atom with two phenoxides, and the resulting thioncarbonate is less reactive towards the copper(I) phenoxide complex than the initial CS₂. researchgate.net

In contrast, the reaction of copper(I) phenoxides with CCl₄ also produces tetraarylorthocarbonates, but generally in lower yields compared to the reaction with CS₂. researchgate.netcdnsciencepub.comdoi.org The mechanism of this transformation is distinct, proceeding through the generation of radicals. researchgate.netcdnsciencepub.com The presence of moisture can lead to the formation of triarylorthoformates as a side product. cdnsciencepub.com The reaction is sensitive to the substituents on the phenoxide ring; phenoxides without ortho-substituents typically give high yields of orthocarbonates, while those with ortho-chloro substituents can form stable mixed-oxidation-state complexes in the absence of a good hydrogen donor. cdnsciencepub.comresearchgate.net

Investigations of Radical Generation Pathways

The reactions of copper(I) phenoxide complexes can proceed through radical pathways, particularly in their interactions with carbon tetrachloride and in certain decomposition pathways. cdnsciencepub.comnih.gov The reaction with CCl₄ is proposed to involve the generation of a trichloromethyl radical (•CCl₃) through a chlorine atom abstraction from CCl₄ by the copper(I) phenoxide. cdnsciencepub.com The subsequent coupling of phenoxyl and •CCl₃ radicals, both homo- and cross-coupling, dictates the final product distribution. cdnsciencepub.comresearchgate.net

The potential for radical generation is a critical consideration in other reactions as well. For example, in the context of copper-catalyzed etherification reactions, experiments have been designed to probe for the formation of free or caged aryl radicals. nih.gov The absence of cyclization products in reactions with appropriate radical probes suggests that pathways involving free aryl radicals are unlikely in those specific systems. nih.gov This indicates that while radical pathways are accessible for copper(I) phenoxides, their operation is highly dependent on the specific reactants and conditions. The generation of alkoxy radicals has also been observed during the thermal decomposition of primary alkoxycopper(I) reagents. harvard.eduresearchgate.net

Thermal Decomposition Mechanisms

Mechanistic Aspects of Copper(I) Phenoxide Thermal Degradation

For copper(II) phenoxide complexes, a proposed initiation step for thermal decomposition involves the homolysis of the Cu-O bond via a ligand-to-metal charge transfer. cdnsciencepub.com The stability of these complexes is found to be dependent on the ancillary ligands, with ligands that increase the oxidizing power of the copper(II) center leading to lower thermal stability. cdnsciencepub.com

In the context of copper(I) phenoxide-derived species, the thermal decomposition of intermediates is a key step in many catalytic cycles. For example, bis(μ-oxido)-bis-copper(III) species formed from the reaction of a peroxide intermediate with phenolates are thermally unstable and decompose to yield ortho-hydroxylated phenol products. nih.govnih.gov The kinetics of this thermal decomposition can be studied by monitoring the decay of characteristic UV-vis features, allowing for the determination of activation parameters. nih.gov The decomposition products can provide mechanistic insights; for instance, the recovery of N-demethylated ligands in some systems suggests the involvement of the full oxidizing equivalents of the copper-oxygen core. nih.gov

Catalytic Applications of Copper I Phenoxide Systems

Catalysis in Organic Synthesis

In the realm of organic synthesis, copper(I) phenoxide complexes are instrumental in forging key chemical bonds, particularly carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds. These reactions are fundamental to the creation of a vast array of chemical compounds, including pharmaceuticals and agrochemicals.

Facilitation of Aryl Ether Synthesis

The synthesis of aryl ethers, particularly diaryl ethers, is a significant transformation in organic chemistry, and copper-catalyzed methods are central to this process. The Ullmann condensation, a classic method for forming aryl ethers, involves the copper-catalyzed coupling of an aryl halide with a phenoxide. numberanalytics.com Modern advancements have shown that well-defined copper(I) phenoxide complexes are key intermediates in these reactions. capes.gov.brberkeley.edu

Research has demonstrated that copper(I) phenoxide complexes containing chelating ligands, such as 1,10-phenanthroline (B135089), can be isolated, characterized, and shown to be kinetically competent in the synthesis of aryl phenyl ethers. capes.gov.brberkeley.edunih.gov These ligated complexes often exhibit greater efficiency than unligated anionic copper species. For instance, the reaction of a copper phenoxide complex with p-iodotoluene in the presence of a phenanthroline (phen) ligand resulted in an 81% yield of the corresponding ether product, a significant improvement over the low conversion observed without the additional ligand. nih.gov The presence of the ligand can also influence the selectivity of the reaction when multiple aryl halides are present. nih.gov The mechanism of this transformation is believed to proceed via the reaction of the copper(I) phenoxide intermediate with the aryl halide, avoiding pathways that involve free radicals. capes.gov.brresearchgate.net

| Reactants | Catalyst System | Solvent | Temp (°C) | Time (h) | Product Yield (%) | Ref |

| Sodium Phenoxide + p-Iodotoluene | CuI / 1,10-phenanthroline | - | - | - | - | nih.gov |

| Copper(I) phenoxide complex + p-Iodotoluene | 1,10-phenanthroline | DMSO | 110 | 2.25 | 81 | nih.gov |

| Copper(I) phenoxide complex + p-tert-butyl iodobenzene (B50100) | - | DMSO | 110 | 2 | 80 | nih.gov |

| Copper(I) phenoxide complex + o-(n-propoxy)iodobenzene | - | DMSO | 110 | 12 | 68 | nih.gov |

Synthesis of Orthocarbonates

Copper(I) phenoxide systems are effective catalysts for the synthesis of tetraaryl orthocarbonates. These reactions typically involve the treatment of a cuprous phenoxide with carbon tetrachloride (CCl4). cdnsciencepub.comresearchgate.net High yields of tetraaryl orthocarbonates are generally obtained from phenoxides that lack ortho-substituents. cdnsciencepub.com

A catalytic variant of this reaction has been developed where sodium phenoxides react with CCl4 in the presence of catalytic amounts of a cuprous salt, like cuprous chloride, to produce the corresponding orthocarbonate in high yields. cdnsciencepub.comresearchgate.net For example, the reaction of sodium 4-methylphenoxide with CCl4 catalyzed by cuprous chloride in acetonitrile (B52724) yields tetra(4-methylphenyl)orthocarbonate. cdnsciencepub.com An alternative efficient method involves the reaction of copper(I) phenoxides with carbon disulfide. researchgate.netthieme-connect.de This approach is particularly useful for aromatic substrates with substituents that might be susceptible to radical attack under the conditions using carbon tetrachloride. thieme-connect.de

| Phenoxide | Reagent | Catalyst | Product | Ref |

| Sodium 4-methylphenoxide | Carbon tetrachloride | Cuprous chloride | Tetra(4-methylphenyl)orthocarbonate | cdnsciencepub.com |

| Cuprous phenoxides (no ortho-substituents) | Carbon tetrachloride | - | Tetraarylorthocarbonates | cdnsciencepub.com |

| Copper(I) phenoxides | Carbon disulfide | - | Tetraaryl orthocarbonates | researchgate.netthieme-connect.de |

Photoinduced Cross-Coupling Reactions (C-O, C-N)

A significant advancement in copper catalysis is the use of light to drive cross-coupling reactions under mild conditions. rsc.orgresearchgate.net Copper(I) phenoxide complexes have been identified as competent intermediates in photoinduced C-O bond-forming reactions. rsc.orgresearchgate.net This approach allows for the coupling of a wide array of phenols and aryl iodides to generate diaryl ethers at room temperature, conditions under which many functional groups are stable. rsc.orgrsc.org The reaction is typically catalyzed by an inexpensive copper source like copper(I) iodide (CuI). rsc.orgresearchgate.net

Interestingly, the course of these photoinduced reactions can be directed towards either C-O or C-N bond formation. While the photoinduced coupling of a phenol (B47542) with an aryl iodide yields a diaryl ether, the introduction of an aliphatic amine can shift the reaction's selectivity. nih.gov In the presence of an aliphatic amine, N-arylation becomes the predominant pathway. nih.gov The proposed mechanism involves the photoexcitation of a copper(I)-phenoxide complex, which then participates in a catalytic cycle enabling the C-N bond formation. nih.gov This dual reactivity underscores the tunability of copper-catalyzed systems. In some asymmetric C-N coupling reactions, a copper complex involving a phenoxide ligand has been proposed to act as a photocatalyst. snnu.edu.cn

| Coupling Type | Nucleophile | Electrophile | Catalyst System | Conditions | Key Intermediate | Ref |

| C-O | Phenols | Aryl Iodides | CuI | Room Temp, Light | Cu(I)-phenoxide complex | rsc.orgresearchgate.netrsc.org |

| C-N | Aliphatic Amines | Aryl Halides | CuI / Phenol | Room Temp, Light | Cu(I)-phenoxide complex | nih.gov |

| C(sp3)-N (asymmetric) | Amines | Racemic Tertiary Alkyl Chlorides | Copper/bisphosphine/phenoxide complex | Light | - | snnu.edu.cn |

Polymerization Catalysis

Beyond small molecule synthesis, copper(I) phenoxide-based systems are workhorse catalysts in the field of polymer chemistry, particularly for the synthesis of poly(phenylene ether)s, a class of high-performance engineering thermoplastics.

Oxidative Coupling Polymerization of Phenols

The oxidative coupling of phenols is a powerful method for creating polymers with aromatic backbones. wikipedia.org Copper catalysts are widely used for this purpose, promoting the formation of C-O or C-C bonds between phenolic units. wikipedia.org The mechanism often involves the formation of phenoxy radicals, whose subsequent coupling is controlled by the catalyst system. researchgate.netacademie-sciences.fr

The most significant commercial application of this chemistry is the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) from the oxidative coupling of 2,6-dimethylphenol (B121312). uc.edu This polymerization was first reported by Hay in 1959 using a copper-amine complex as the catalyst. researchgate.netuc.edu

Modern catalyst systems typically consist of a copper(I) salt, such as copper(I) chloride, combined with one or more amine ligands. uc.edumdpi.com The choice of amine ligand is crucial and significantly impacts the reaction rate, polymer molecular weight, and the formation of byproducts like 3,3′,5,5′-tetramethyl-4,4′-diphenoquinone (DPQ), which arises from C-C coupling. mdpi.comresearchgate.net A variety of aromatic amines, including pyridine, 1-methylimidazole, and aminopyridines, have been studied. mdpi.com For example, a catalyst system using 4-aminopyridine (B3432731) with Cu(I) was found to be highly efficient, exhibiting a fast polymerization rate and low DPQ production, attributed to its basicity and favorable steric profile. mdpi.com In contrast, its isomer, 2-aminopyridine, did not promote polymerization, likely due to steric hindrance. mdpi.com

More advanced "radical-controlled" catalyst systems, based on tyrosinase model complexes, have been developed for the polymerization of 4-phenoxyphenol. acs.org These catalysts generate a "controlled" phenoxy radical-copper(I) intermediate, which suppresses the formation of C-C coupled byproducts and leads to the production of crystalline poly(1,4-phenylene oxide). acs.org

| Monomer | Catalyst System (Cu(I) Source + Ligand) | Solvent | Key Findings | Ref |

| 2,6-dimethylphenol | CuCl / Pyridine | Chloroform / Methanol (B129727) | Classic system for PPO synthesis. | uc.edu |

| 2,6-dimethylphenol | CuCl / 4-aminopyridine | Chloroform / Methanol | Fastest reaction rate (6.98 × 10⁻⁴ mol/L·s) and lowest DPQ production among tested aromatic amines. | mdpi.com |

| 2,6-dimethylphenol | CuCl / 1-methylimidazole | Chloroform / Methanol | Efficient ligand for PPO synthesis. | mdpi.com |

| 2,6-dimethylphenol | CuCl / 2-aminopyridine | Chloroform / Methanol | No polymerization observed, likely due to steric hindrance. | mdpi.com |

| 4-phenoxyphenol | Tyrosinase model complexes (e.g., Cu(Tpzb)Cl) | Toluene or THF | Produces crystalline poly(1,4-phenylene oxide) with very little C-C coupling. | acs.org |

Influence of Ligand Design on Polymerization Rate and Selectivity

The efficacy of copper(I) phenoxide catalytic systems in polymerization reactions is profoundly dependent on the molecular architecture of the ancillary ligands coordinated to the copper center. The design of these ligands is a critical strategy for tuning the catalyst's performance, directly influencing both the rate of polymerization and the selectivity towards the desired polymer product. wiley.com The primary roles of the ligand are to solubilize the copper salt in the reaction medium and, more importantly, to modulate the electronic and steric environment of the copper ion. cmu.edu This modulation adjusts the redox potential and reactivity of the metal center, which in turn governs the kinetics and control of the polymerization process. cmu.edunih.gov

The influence of the ligand can be broadly categorized into electronic and steric effects, both of which have significant consequences for catalyst activity and selectivity.

Electronic Effects: The electronic properties of a ligand, specifically its electron-donating or withdrawing nature, can significantly alter the reactivity of the copper catalyst. nih.gov Ligands with strong electron-donating groups increase the electron density at the copper(I) center. This enhanced electron density facilitates the key steps in the catalytic cycle, such as the abstraction of a halogen atom in Atom Transfer Radical Polymerization (ATRP) or the oxidative coupling steps in the polymerization of phenols. cmu.edumdpi.com An increase in the catalyst's reducing power (a lower Cu(II)/Cu(I) redox potential) generally leads to a higher polymerization rate. mdpi.comacs.org Research in copper-catalyzed ATRP, for instance, has demonstrated that increasing the electron-donating character of substituents on the ligand results in higher rates of polymerization and better control over the final polymer, as indicated by lower polydispersity indices (M₃/Mₙ). cmu.edu

Steric Effects: The steric bulk of a ligand plays a crucial role in controlling access to the catalytic copper center. mdpi.com Excessive steric hindrance can impede the approach of monomer molecules, thereby reducing the polymerization rate. ukzn.ac.za However, carefully designed steric properties can be highly beneficial for selectivity. By controlling the geometry around the copper ion, specific steric environments can prevent undesirable side reactions.

A clear example is the synthesis of poly(2,6-dimethyl-1,4-phenylene ether) (PPE) from 2,6-dimethylphenol (2,6-DMP), where the formation of the C-C coupled byproduct, 3,3',5,5'-tetramethyl-4,4'-diphenoquinone (DPQ), is a common issue. mdpi.com Studies using isomeric aromatic amine ligands have shown that the ligand's structure has a profound effect on both the reaction rate and the selectivity for PPE over DPQ. For instance, a para-substituted ligand (L₄) allows for easy access of the phenolate (B1203915) monomer to the copper center, resulting in a fast polymerization rate and low DPQ formation. mdpi.com In contrast, an ortho-substituted ligand (L₂) introduces significant steric hindrance that can completely prevent the phenolate anion from approaching the copper ion, thus inhibiting polymerization altogether. mdpi.com A meta-substituted ligand (L₃) presents an intermediate case with relieved steric hindrance, allowing polymerization to proceed, albeit at a slower rate than with the para-substituted ligand. mdpi.com

Ligand Basicity and Denticity: The basicity of the ligand is another factor that can influence the polymerization rate. Generally, an increase in ligand basicity correlates with an increased rate of polymerization, with some exceptions where steric effects dominate. mdpi.com The denticity of the ligand—whether it is bidentate, tridentate, or tetradentate—also has a strong impact on catalyst activity. In copper-catalyzed polymerization, catalyst activity often follows the trend: tetradentate > tridentate > bidentate ligands. acs.org The more coordination sites a ligand provides, the more stable and soluble the resulting copper complex tends to be, often leading to a more active and controlled catalytic system. acs.org

Selectivity in Polymer Structure: Ligand design is also paramount for achieving high selectivity in terms of polymer architecture, such as stereoselectivity in the ring-opening polymerization (ROP) of chiral monomers like lactide. The use of chiral ligands can create an asymmetric environment around the copper catalyst, enabling the preferential polymerization of one stereoisomer over another. ukzn.ac.za This leads to polymers with specific tacticities, which can significantly affect their material properties. Furthermore, the ability to produce polymers with predictable molecular weights and narrow molecular weight distributions (low PDI values) is a hallmark of a well-controlled, or "living," polymerization, which is a form of high selectivity. researchgate.net The stability and dynamics of the equilibrium between active and dormant species in controlled radical polymerizations are directly managed by the ligand, highlighting its central role in achieving this level of selectivity. cmu.edumdpi.com

The following tables present research findings that illustrate the tangible effects of ligand design on polymerization outcomes.

Table 1: Influence of Aromatic Amine Ligand Isomerism on the Polymerization of 2,6-DMP

This table shows the effect of the substituent position on an aromatic amine ligand on the polymerization rate and the formation of the DPQ byproduct. The data is derived from a study using a copper(I) chloride catalyst system. mdpi.com

| Ligand | Substituent Position | Polymerization Rate (g/L·min) | DPQ Formation (%) | Polymerization Occurs |

| L₂ | Ortho | 0 | 0 | No |

| L₃ | Meta | 0.5 | 3.5 | Yes |

| L₄ | Para | 2.5 | 2.2 | Yes |

Data sourced from a study on the synthesis of poly(2,6-dimethyl-1,4-phenylene ether). mdpi.com

Table 2: Effect of Ligand and Metal Type on Ring-Opening Polymerization of ε-Caprolactone

This table demonstrates how the choice of ligand and metal center affects the catalytic activity in the ring-opening polymerization of ε-caprolactone, measured by monomer conversion over time.

| Catalyst System | Monomer Conversion (%) (Time) |

| Zinc Acetate (B1210297) Complex | 100% (68 h) |

| Copper Analogue Complex | 100% (120 h) |

| Magnesium-Amino Phenolate Complex | 99% (<32 h) |

| Zinc-Amino Phenolate Analogue | 99% (55 h) |

Data sourced from a comparative study on N,O-ligand supported Cu(II), Mg(II), and Zn(II) complexes. ukzn.ac.za

Theoretical and Computational Studies of Copper I Phenoxide Complexes

Computational Elucidation of Reaction Mechanisms

Computational chemistry has provided powerful tools to unravel the mechanistic pathways of reactions involving copper(I) phenoxide complexes. DFT calculations, in particular, have been pivotal in mapping out the energetic landscapes of these transformations.

Density Functional Theory (DFT) Studies on C-O and C-S Coupling Pathways

DFT has been extensively used to investigate the mechanisms of copper-catalyzed C-O and C-S cross-coupling reactions, such as the Ullmann condensation. researchgate.netmdpi.com These studies have evaluated the feasibility of various proposed mechanistic pathways, including oxidative addition-reductive elimination (OA-RE), σ-bond metathesis, single electron transfer (SET), and halogen atom transfer (HAT). mdpi.comresearchgate.net

For the Ullmann-type reaction between iodobenzene (B50100) and phenol (B47542) or thiophenol, with phenanthroline as a ligand, DFT calculations have been employed to compare these different mechanistic routes. mdpi.com In the context of C-S cross-coupling, computational investigations suggest that a catalytically competent intermediate, such as [Cu(SPh)2]K, can be generated through the strong coordination of a thiolate to the copper(I) center, initiating the catalytic cycle. researchgate.net

Analysis of Intermediate Species and Transition States

A significant focus of computational studies has been the characterization of intermediates and transition states along the reaction coordinate. These calculations provide insights into the structures and relative energies of these transient species, which are often difficult to observe experimentally.

For instance, in the copper-catalyzed C-H hydroxylation/C-S coupling, a series of Cu(I) and Cu(III) complexes have been identified as key intermediates through a combination of ESI-HRMS and DFT calculations. mdpi.com The proposed catalytic cycle involves proton abstraction, oxidative addition, and reductive elimination, with DFT calculations helping to map the energy profile of these steps. mdpi.com The calculations can also predict the geometries of these intermediates, such as the bond lengths in proposed LCuI complexes. mdpi.com Furthermore, DFT has been used to model the transition states for key steps like oxidative addition, providing crucial information about the reaction barriers. mdpi.com In some cases, computations have shown that certain proposed intermediates, such as a Cu(I)···OAP• radical, are not stable and readily revert to the reactant geometry. researchgate.net

Investigation of Electronic Structures and Redox Properties

Understanding the electronic structure and redox behavior of copper(I) phenoxide complexes and their reaction intermediates is crucial for comprehending their reactivity. Computational methods have been invaluable in this pursuit.

Characterization of Copper Oxidation States in Reaction Intermediates

The oxidation state of copper in reaction intermediates is a key aspect that dictates the mechanistic pathway. While copper(I) is the typical starting point, higher oxidation states like Cu(II) and Cu(III) are often invoked in catalytic cycles. nih.govacs.org

DFT calculations have been instrumental in assessing the feasibility of different oxidation states. For example, in the context of Ullmann biaryl ether synthesis, experimental and computational evidence argues against pathways involving free radicals and instead supports an oxidative addition mechanism to form an aryl-Cu(III) phenoxide complex, which then undergoes reductive elimination. nih.govacs.org Although Cu(III) species are less common, their existence as intermediates has been supported by both experimental identification and theoretical calculations. nih.govnih.gov Computational studies have also explored the comproportionation reaction between Cu(I) and Cu(III) species, suggesting that electron transfer can lead to the formation of a more stable dimeric Cu(II) intermediate. acs.org

Spin State Analysis in Copper-Phenoxide Systems

The interplay between different spin states in copper-phenoxide systems is another area where computational studies have provided significant insights. The possibility of a copper(II)-phenoxyl radical species versus a copper(III)-phenolate species is a recurring theme. nih.govscirp.orgrsc.org

In one-electron oxidized copper-bis-phenoxide complexes, a fascinating spin equilibrium between a ligand-radical species [Cu(II)Sal•]+ (S=1) and a high-valent metal form [Cu(III)Sal]+ (S=0) has been observed in solution. nih.gov DFT calculations have been used to model this equilibrium, showing that the two states can be nearly isoenergetic. nih.gov These calculations can also predict the geometric changes associated with the shift in the locus of oxidation. nih.gov The spin state of Cu(II)-bis(phenoxyl radical) complexes has been shown to depend on factors like the substituents on the phenoxyl radical. rsc.org Furthermore, in dinuclear copper complexes, strong antiferromagnetic interactions between the Cu(II) centers can be present, and these interactions can be quantified and understood through computational modeling. ijfas.com

Ligand Effects and Steric Considerations

The nature of the ligands coordinated to the copper center has a profound impact on the reactivity and properties of copper(I) phenoxide complexes. Theoretical studies have been crucial in dissecting the electronic and steric effects of ligands.

The steric hindrance imposed by ligands can significantly influence reaction rates. For instance, in the synthesis of poly(2,6-dimethyl-1,4-phenylene ether), bulky ligands can make it difficult for the phenolate (B1203915) anion to approach the copper ion, thereby decreasing reactivity. mdpi.com The position of substituents on the ligand, such as in ortho-, meta-, and para-substituted aminopyridines, can lead to very different polymerization rates due to steric effects. mdpi.com Computational models have been used to identify descriptors that quantify these steric effects, such as the percent buried volume (%Vbur). nih.gov

Computational Assessment of Ligand Contributions to Reactivity

Theoretical and computational studies, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate relationship between ligand properties and the reactivity of copper(I) phenoxide complexes. These studies provide valuable insights into reaction mechanisms and the electronic and steric factors that govern catalytic activity.

A key area of investigation has been the role of ligands in modulating the electronic properties of the copper center and the phenoxide nucleophile. For instance, DFT calculations on copper(I) anilido complexes, which are structurally related to phenoxide complexes, have shown that the Highest Occupied Molecular Orbital (HOMO) is primarily located on the amido nitrogen with some π*-character from the pπ(anilido)–dπ(Cu) interaction. scispace.com This localization of the HOMO on the heteroatom ligand suggests that the nucleophilicity of the complex, a critical factor in many catalytic reactions, is directly influenced by the ligand's ability to donate electron density.

The reactivity of (NHC)Cu(NHPh) complexes (where NHC is an N-heterocyclic carbene) with bromoethane (B45996) demonstrated an increasing order of nucleophilic reactivity at the anilido ligand: (SIPr)Cu(NHPh) < (IPr)Cu(NHPh) < (IMes)Cu(NHPh). scispace.com This trend highlights the significant impact of the NHC ligand's structure on the complex's reactivity.